molecular formula C10H6N4O3 B2547685 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid CAS No. 1784983-15-8

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid

Cat. No.: B2547685
CAS No.: 1784983-15-8
M. Wt: 230.183
InChI Key:
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Description

5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6N4O3 and its molecular weight is 230.183. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

One study focuses on the synthesis and biological evaluation of analogues of this compound as novel selective AMPA receptor antagonists. These compounds were synthesized by introducing different electron-withdrawing groups and were evaluated for their binding affinity to various receptors. The study found that certain derivatives are potent and selective AMPA receptor antagonists, highlighting the potential of these compounds in neurological research (Catarzi, Colotta, Varano, Calabri, Filacchioni, Galli, Costagli, Carlá, 2004).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. For instance, certain derivatives have been synthesized and tested for their antimicrobial activity against various pathogens. This includes studies on compounds like 4-ethyl-4,5-dihydro-1(2)-R-1(2)H triazolo[4,5-h]quinolin-7-one-6-carboxylic acids, which were prepared as novel analogues of oxolinic acid to assess the influence of the triazole ring annelation position on antimicrobial activity (Sanna, Carta, Paglietti, Zanetti, Fadda, 1990).

Anticancer Activity

Research into the anticancer activity of these compounds has also been conducted. A combinatorial library of novel potential anticancer agents was synthesized, focusing on 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines. This study identified compounds with potent anticancer activity across various cancer cell lines, offering insights into structure-activity relationships and identifying promising leads for further development (Kovalenko, Antypenko, Bilyi, Kholodnyak, Karpenko, Antypenko, Mykhaylova, Los, Kolomoets, 2012).

Synthesis of Novel Compounds

Researchers have explored various synthetic routes to create novel derivatives of quinazoline and triazoloquinazoline compounds. These efforts include the development of methods for the synthesis of partially hydrogenated pyrimidines and quinazolines, demonstrating the versatility and potential of these compounds as synthons for the preparation of polycondensed heterocycles (Chernyshev, Pyatakov, Sokolov, Astakhov, Gladkov, Shishkina, Shishkin, 2014).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3/c15-8-5-3-1-2-4-6(5)14-10(12-8)11-7(13-14)9(16)17/h1-4H,(H,16,17)(H,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBHTULSQQBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=NC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784983-15-8
Record name 5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid
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